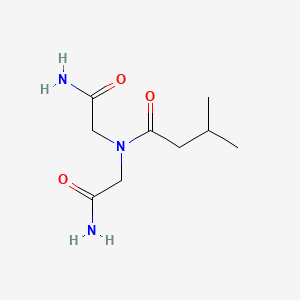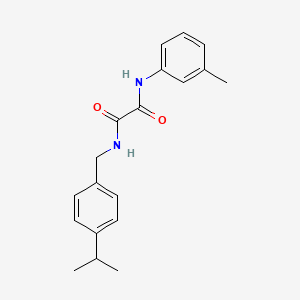![molecular formula C13H20ClNO B4988654 N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine, also known as bupropion, is a medication that is commonly used as an antidepressant and smoking cessation aid. It was first approved by the United States Food and Drug Administration (FDA) in 1985 and has since become a widely prescribed medication. Bupropion has a unique chemical structure and mechanism of action, which sets it apart from other antidepressants.
Mecanismo De Acción
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This increases the levels of these neurotransmitters, which are involved in regulating mood and cognition. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which may contribute to its efficacy as a smoking cessation aid.
Biochemical and Physiological Effects
Bupropion has a number of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. Bupropion has also been found to decrease levels of the stress hormone cortisol, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bupropion has a number of advantages and limitations for use in lab experiments. Its unique mechanism of action and chemical structure make it an interesting subject for research. However, the use of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine in lab experiments is limited by its potential for toxicity and side effects. Researchers must take care to use appropriate doses and monitor for adverse effects.
Direcciones Futuras
There are many potential future directions for research on N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine. One area of interest is the development of new formulations of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine that may be more effective or have fewer side effects. Another area of interest is the investigation of the role of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine in treating other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Finally, research on the long-term effects of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine use is needed to better understand its safety and efficacy over time.
Conclusion
Bupropion is a unique medication with a complex chemical structure and mechanism of action. It has been extensively studied as an antidepressant and smoking cessation aid, and has been found to be effective in treating a range of psychiatric disorders. While N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine has some limitations for use in lab experiments, it remains an important subject for scientific research.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine involves several steps, including the reaction of 4-chlorobenzyl chloride with 2-(methylamino)ethylamine to form 2-(4-chlorobenzyl)-N-methyl-1-ethanamine. This intermediate is then reacted with butyric anhydride to form N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine. The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Bupropion has been the subject of numerous scientific studies, which have investigated its efficacy and safety as an antidepressant and smoking cessation aid. Research has shown that N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine is effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been found to be effective in helping people quit smoking.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-3-4-9-15(2)10-11-16-13-7-5-12(14)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJPGGBPBXFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(4-Chlorophenoxy)ethyl]-n-methyl-1-butanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)